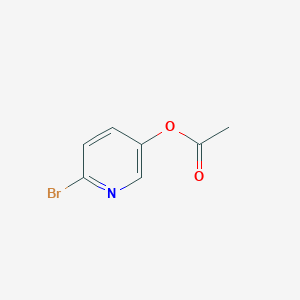

5-Acetoxy-2-bromopyridine

Description

The exact mass of the compound this compound is 214.95819 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAJZWMXEYGGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301071 | |

| Record name | 3-Pyridinol, 6-bromo-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-28-2 | |

| Record name | 3-Pyridinol, 6-bromo-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 6-bromo-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization and Derivatization Strategies Utilizing 5 Acetoxy 2 Bromopyridine

Construction of Complex Heterocyclic Systems

The strategic placement of the bromo and acetoxy substituents on the pyridine (B92270) core of 5-acetoxy-2-bromopyridine makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their wide-ranging biological activities. mdpi.comrsc.org The synthesis of these systems often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. While direct use of this compound in this context is not explicitly detailed, its precursor, 2-amino-5-bromopyridine (B118841), is a key intermediate. nih.govresearchgate.net The acetoxy group can be introduced at a later stage or the bromo group can be used in coupling reactions to build the desired imidazo[1,2-a]pyridine (B132010) scaffold. For instance, a general approach involves the condensation of 2-aminopyridines with α-haloketones, a reaction that can be catalyzed by copper. organic-chemistry.org

A notable application involves the synthesis of polysubstituted imidazo[1,2-a]pyridines through microwave-assisted one-pot cyclization and subsequent coupling reactions. researchgate.net Starting from 2-amino-5-bromopyridine, the imidazo[1,2-a]pyridine core is first constructed. The bromine atom at the 6-position (corresponding to the 5-position of the original pyridine) is then available for further functionalization, such as through Suzuki coupling reactions. researchgate.net This highlights the utility of the bromo-substituent as a handle for introducing molecular diversity.

Formation of Pyridones and Their Derivatives

2-Pyridones are another important class of heterocyclic compounds with diverse applications. researchgate.net The conversion of 2-bromopyridines to 2-pyridones is a well-established transformation. The reaction of pyridine-1-oxide with acetic anhydride (B1165640) can yield 2-acetoxypyridine, which upon hydrolysis, gives 2-pyridone. journals.co.za This suggests a potential pathway where the acetoxy group in this compound could be strategically retained or modified during the transformation of the bromo-group to a pyridone.

More advanced methods involve transition metal-catalyzed reactions. For example, a ruthenium(II)-catalyzed domino reaction has been developed for the synthesis of heteroarylated 2-pyridones starting from 2-bromopyridines. nih.gov This process involves oxygen incorporation, a Buchwald-Hartwig type reaction, and C-H bond activation. nih.gov The presence of the acetoxy group at the 5-position could influence the electronic properties of the pyridine ring and thus affect the efficiency and regioselectivity of such catalytic processes. Additionally, N-alkenyl-2-pyridones can be prepared with high diastereoselectivity from 2-halopyridinium salts and aldehydes. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromopyridine (B144113) | Ru(II) catalyst, KOPiv, Na2CO3 | Penta-heteroarylated 2-pyridone | 64% | nih.gov |

| 2-Bromopyridinium salt, 4-nitrobenzaldehyde | DBU, various solvents | N-alkenyl-2-pyridone | up to 83% | acs.org |

| Pyridine-1-oxide | Acetic anhydride, then hydrolysis | 2-Pyridone | ~65% | journals.co.za |

Indolizine (B1195054) Synthesis via Pyridinium (B92312) Intermediates

Indolizine, a fused heterocyclic system composed of a pyridine and a pyrrole (B145914) ring, is found in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of indolizines can be achieved through various strategies, often involving pyridinium ylides as key intermediates. rsc.org These ylides are typically generated from pyridinium salts.

A palladium-catalyzed multicomponent synthesis of indolizines has been reported, which proceeds via the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.gov This reaction forms a mesoionic pyridine-based 1,3-dipole that undergoes cycloaddition with alkynes. nih.gov The use of 2-bromopyridines with substituents at the 5-position, such as electron-donating or withdrawing groups, has been shown to be compatible with this reaction. nih.gov Therefore, this compound could potentially be employed in this methodology to generate 6-acetoxyindolizine derivatives. The acetoxy group would likely influence the reactivity of the pyridinium intermediate and the final properties of the indolizine product.

Preparation of Advanced Organic Intermediates

Beyond the direct synthesis of heterocyclic cores, this compound is a valuable precursor for creating more complex organic intermediates that serve as building blocks for larger, functional molecules.

Building Blocks for Polyaromatic and Macrocyclic Structures

The bromo-substituent on this compound is a key functional group for cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are instrumental in the construction of polyaromatic and macrocyclic structures. For instance, planar chiral [2.2]paracyclophanes, which are important in creating optically active π-stacked molecules, can be synthesized and functionalized using cross-coupling reactions. researchgate.net While not directly mentioning this compound, the principles of using brominated aromatic compounds as building blocks are well-established in this field. The acetoxy group could be hydrolyzed to a hydroxyl group, providing a site for further derivatization or for influencing the solubility and electronic properties of the resulting macrocycles.

Precursors to Chiral Pyridine Derivatives

Chiral pyridine derivatives are of significant interest in asymmetric catalysis and medicinal chemistry. researchgate.net The synthesis of such compounds can be achieved through the diastereoselective reduction of substituted pyridines. rsc.org The presence of a chiral auxiliary on a substituent of the pyridine ring can direct the stereochemical outcome of the reduction.

This compound can be envisioned as a precursor to chiral pyridine derivatives. For example, the acetoxy group could be hydrolyzed and the resulting hydroxyl group could be coupled to a chiral auxiliary. Subsequent modification of the bromo-group, followed by a diastereoselective reduction of the pyridine ring, could lead to the formation of chiral piperidines or other reduced pyridine systems. rsc.org Alternatively, the bromo-group can be utilized in reactions to introduce chiral substituents. The synthesis of chiral nonracemic C2-symmetric 2,2'-bipyridines has been achieved using a 2-bromopyridine derivative of a chiral acetal (B89532) as a precursor. sfu.ca

| Precursor | Reaction Type | Product Class | Potential Application |

| This compound | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Polyaromatic compounds, Macrocycles | Materials science, Optoelectronics |

| This compound | Hydrolysis, coupling with chiral auxiliary, reduction | Chiral piperidines and other reduced pyridines | Asymmetric synthesis, Medicinal chemistry |

| 2-Bromopyridine derivative of a chiral acetal | Coupling reactions | Chiral 2,2'-bipyridines | Asymmetric catalysis |

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines from this compound is a key transformation that enables the introduction of a nitrogen-based nucleophile at the 2-position of the pyridine ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The acetoxy group at the 5-position can be retained or subsequently hydrolyzed to the corresponding pyridone, offering a versatile route to various functionalized pyridine derivatives.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines, and it is widely applicable to heteroaromatic substrates like this compound. libretexts.orgnumberanalytics.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. libretexts.org The choice of ligand and base is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. libretexts.orgnumberanalytics.com

While direct experimental data for the Buchwald-Hartwig amination of this compound is not extensively detailed in publicly available literature, the reactivity of the 2-bromopyridine moiety is well-established. For instance, various substituted 2-bromopyridines have been successfully coupled with a wide range of primary and secondary amines using this methodology. chemspider.comchemrxiv.org The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminopyridine product and regenerate the palladium(0) catalyst. libretexts.orgnumberanalytics.com

A patent for the preparation of novel oxazolidinone derivatives mentions the use of 2-acetoxy-5-bromopyridine as a starting material, indicating its utility in building more complex molecular architectures that include a substituted pyridine ring. googleapis.com This underscores the viability of using this compound as a building block in medicinal chemistry.

The general conditions for the Buchwald-Hartwig amination of bromopyridines can be extrapolated to this compound. A typical reaction setup would involve the reaction of this compound with a desired amine in the presence of a palladium source, a phosphine ligand, and a base. The table below summarizes typical components used in such reactions.

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst |

| Ligand | BINAP, XantPhos, DavePhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

| Amine | Primary amines, secondary amines, anilines | Nucleophile that displaces the bromine |

In addition to palladium-catalyzed methods, copper-catalyzed C-N cross-coupling, known as the Goldberg reaction, presents an alternative strategy for the synthesis of N-aryl-2-aminopyridines from 2-bromopyridine. nih.gov This method can be particularly useful for coupling with amides and can be carried out on a large scale. nih.gov

The choice of reaction conditions, particularly the ligand and base, can be critical when dealing with substrates containing functional groups like the acetoxy group in this compound. The acetoxy group is generally stable under many Buchwald-Hartwig conditions, but strong bases could potentially lead to its hydrolysis. Therefore, careful optimization of the reaction parameters is necessary to achieve the desired substituted aminopyridine in high yield while preserving the acetoxy functionality.

Following the successful amination, the resulting 5-acetoxy-2-aminopyridine derivative can be used in further synthetic steps. The acetoxy group can be hydrolyzed to a hydroxyl group, which may exist in equilibrium with its tautomeric pyridone form. This opens up possibilities for further functionalization at the 5-position.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are fundamental in confirming the identity and purity of 5-Acetoxy-2-bromopyridine, as well as in elucidating its precise chemical structure.

Multi-dimensional NMR spectroscopy, including techniques like COSY (Correlation Spectroscopy), is crucial for unambiguously assigning the stereochemistry and regiochemistry of this compound. libretexts.orgwikipedia.org A COSY experiment reveals through-bond couplings between protons, which helps to confirm the connectivity of the pyridine (B92270) and acetyl groups. libretexts.org For instance, the correlation between the protons on the pyridine ring can definitively establish their relative positions.

In a hypothetical ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the pyridine ring, confirming the substitution pattern. libretexts.org The absence of certain correlations can be equally informative, ruling out other possible isomers. researchgate.net While this compound itself is achiral, these NMR techniques are invaluable for analyzing more complex derivatives or reaction products where stereoisomers may arise. umich.edu

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |

|---|---|---|---|---|

| H-3 | ~7.9 | dd | J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5 | Pyridine ring proton |

| H-4 | ~7.4 | dd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 | Pyridine ring proton |

| H-6 | ~8.3 | d | J(H6-H4) ≈ 2.5 | Pyridine ring proton |

| -OCOCH₃ | ~2.3 | s | - | Acetoxy methyl protons |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. webassign.netscispace.com The IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. scispace.com

The presence of the ester functional group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in the 1000-1300 cm⁻¹ region. core.ac.uk The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the C-C and C-N stretching vibrations within the ring will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Weak |

| Alkyl (C-H) | Stretch | ~2900 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. ulethbridge.ca HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. rsc.org

In addition to accurate mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. miamioh.edu Under electron impact ionization, the molecular ion of this compound would be formed, and its subsequent fragmentation can be predicted. Common fragmentation pathways would likely involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or the loss of the entire acetoxy group. The bromine and pyridine ring would also lead to characteristic isotopic patterns and fragment ions. ulethbridge.cawhiterose.ac.uk

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. arxiv.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. science.govnih.gov

For this compound, DFT calculations can be used to:

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational landscape and non-covalent interactions of molecules like this compound in various environments.

Conformational Analysis:

The flexibility of this compound primarily arises from the rotation around the C-O bond of the acetoxy group. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers). For analogous compounds like 2-acetoxy-4-methylpyridine, conformational analysis suggests the existence of two primary rotamers: a syn and an anti conformation, referring to the orientation of the carbonyl group relative to the pyridine ring. smolecule.com The anti-conformation is often energetically favored to minimize steric hindrance. smolecule.com In the case of this compound, the simulation would likely reveal the preferred dihedral angle between the pyridine ring and the acetoxy group, influenced by a balance of steric effects from the bromine atom and electronic interactions.

Intermolecular Interactions:

In a condensed phase, this compound molecules will interact through a variety of non-covalent forces. MD simulations can elucidate the nature and strength of these interactions.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the acetoxy group can act as hydrogen bond acceptors, interacting with protic solvents or other co-solutes.

Halogen Bonding: The bromine atom at the 2-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with nucleophilic sites on adjacent molecules. researchgate.net Studies on other halopyridines have demonstrated the significance of these interactions in determining crystal packing and supramolecular assembly. researchgate.netresearchgate.net

π-π Stacking: The electron-deficient nature of the pyridine ring allows for π-π stacking interactions with other aromatic systems. The substituent pattern on the pyridine ring influences the geometry and strength of these interactions.

A study on polyhalogenated pyridines highlighted that electron-donating substituents can significantly modify intra- and intermolecular interactions. researchgate.net The acetoxy group, with its carbonyl oxygen, can influence the electrostatic potential of the pyridine ring, thereby modulating these interactions.

The following table outlines the key intermolecular interactions that would be investigated in a molecular dynamics simulation of this compound.

| Interaction Type | Participating Atoms/Groups | Significance |

| Halogen Bonding | C2-Br ··· N/O (from another molecule) | Influences crystal packing and molecular recognition. |

| π-π Stacking | Pyridine ring ··· Pyridine ring | Contributes to the stability of condensed phases. |

| Dipole-Dipole | Permanent dipoles of the molecules | Orients molecules in the condensed phase. |

| Hydrogen Bonding | Acetoxy O ··· H (from solvent or other molecules) | Important in protic environments. |

| Van der Waals | All atoms | General attractive and repulsive forces. |

Prediction of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the reactivity, reaction mechanisms, and energetics of organic molecules like this compound. nih.govacs.org

Reactivity Indices and Site-Selectivity:

DFT calculations can determine various reactivity indices, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These indices help in predicting the most probable sites for nucleophilic and electrophilic attack. For this compound, the analysis would likely indicate:

The carbon atom attached to the bromine (C2) as a primary site for nucleophilic substitution, due to the electron-withdrawing nature of both the bromine and the pyridine nitrogen.

The nitrogen atom as a site for protonation or coordination to Lewis acids.

The carbonyl carbon of the acetoxy group as an electrophilic center susceptible to nucleophilic attack, potentially leading to hydrolysis.

Studies on dihalopyridines have shown that DFT calculations can successfully predict the site-selectivity in palladium-catalyzed cross-coupling reactions. researchgate.net The presence of the nitrogen atom in the ring significantly influences the activation energies for oxidative addition at different carbon-halogen bonds. researchgate.net

Reaction Pathway Modeling:

DFT can be employed to model the entire reaction coordinate for a given transformation, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's feasibility.

For this compound, several reaction pathways could be investigated:

Nucleophilic Aromatic Substitution (SNAr): The bromine at the C2 position is a good leaving group, making this position susceptible to attack by various nucleophiles. DFT calculations could compare the activation barriers for different nucleophiles and predict the reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions: This is a common class of reactions for aryl halides. DFT can model the catalytic cycle of reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, elucidating the mechanism of oxidative addition, transmetalation, and reductive elimination steps. mdpi.comacs.org For instance, in a Suzuki coupling, DFT would help in understanding the influence of the acetoxy group on the reaction rate and yield. mdpi.com

Hydrolysis of the Acetoxy Group: The ester can be hydrolyzed under acidic or basic conditions. Computational modeling can clarify the mechanism and the relative ease of this transformation compared to reactions at the C-Br bond.

A computational study on the carbonylation of 2-bromopyridine (B144113) catalyzed by nickel complexes revealed a multi-step mechanism involving oxidative addition, carbonylation, and reductive elimination. researchgate.net A similar approach could be applied to this compound to understand its behavior in related transformations.

The following table summarizes predictable reaction types for this compound and the insights that DFT calculations could provide.

| Reaction Type | Key Reactive Site(s) | Computational Insights from DFT |

| Nucleophilic Aromatic Substitution | C2-Br | Activation energy barriers, transition state geometries, reaction kinetics. |

| Suzuki Cross-Coupling | C2-Br | Mechanism of catalytic cycle, influence of ligands and base, prediction of product yield. |

| Heck Reaction | C2-Br | Regioselectivity, stereoselectivity, activation energies. |

| Buchwald-Hartwig Amination | C2-Br | Comparison of different amine nucleophiles, catalyst efficiency. |

| Ester Hydrolysis | Acetoxy group (C=O) | Mechanism under acidic or basic conditions, reaction energetics. |

Applications As a Versatile Synthetic Building Block in Specialized Chemical Synthesis

Precursors for Pharmaceutical Scaffolds

The pyridine (B92270) ring is a common scaffold in many biologically active compounds. 5-Acetoxy-2-bromopyridine provides a strategic entry point for the synthesis of complex pharmaceutical intermediates and ligands for medicinal chemistry.

This compound and its close derivatives are instrumental in constructing the core structures of various Active Pharmaceutical Ingredients (APIs). The ability to undergo regioselective substitution and coupling reactions makes it a valuable starting material.

A notable application is in the synthesis of novel oxazolidinone derivatives, which are a class of antibiotics. googleapis.com For instance, 2-acetoxy-5-bromopyridine has been utilized as a starting material in the preparation of (S)-N-3-(4-(2-Methoxymethyloxy-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl methyl acetamide, a compound designed for its antibacterial properties. googleapis.com The synthesis involves coupling the pyridine moiety to a phenyl-oxazolidinone structure, often via a palladium-catalyzed reaction where the bromine atom is displaced. googleapis.com

Additionally, related structures like 5-acetamido-2-bromopyridine (B57883) are used in the preparation of tachykinin receptor antagonists, which have potential applications in treating various disorders. chemicalbook.com The bromo-substituent is key for coupling reactions to build the complex molecular architecture required for biological activity. chemicalbook.com

Table 1: Application of this compound Derivatives in API Synthesis

| Target API Class | Role of Bromopyridine Intermediate | Therapeutic Area |

|---|---|---|

| Oxazolidinones | Starting material for pyridinyl-phenyl-oxazolidinone scaffold. googleapis.com | Antibacterial. googleapis.com |

In medicinal chemistry, ligands are designed to bind to specific biological targets like enzymes or receptors to modulate their function. This compound serves as a foundational building block for creating such ligands.

The hydrolysis of this compound yields 5-bromo-2-hydroxypyridine (B85227) (also existing as its tautomer, 5-bromo-2-pyridone), which is an important intermediate for pharmaceuticals. guidechem.com This transformation provides a handle for further synthetic modifications. The related compound, 5-bromopyridine-2-carboxylic acid, is a key intermediate in synthesizing pharmaceuticals, including anti-inflammatory and anti-cancer agents, where it acts as a scaffold to build more complex molecules. chemimpex.com The synthesis of pyridine-oxazoline (PYOX) ligands, which are significant in asymmetric catalysis for creating chiral molecules, often starts from 2-bromopyridine (B144113) derivatives. thieme-connect.comthieme-connect.com This highlights the utility of the 2-bromo-substituted pyridine core in generating ligands with specific steric and electronic properties for targeted synthesis. thieme-connect.com

Table 2: this compound Derivatives in Medicinal Chemistry Ligand Synthesis

| Ligand/Intermediate Class | Synthetic Utility of Bromopyridine Core | Application/Target |

|---|---|---|

| 5-Bromo-2-hydroxypyridine | Precursor for further functionalization after hydrolysis of the acetoxy group. guidechem.com | Pharmaceutical intermediate. guidechem.com |

| 5-Bromopyridine-2-carboxylic acid | Building block for complex biologically active molecules. chemimpex.com | Anti-inflammatory and anti-cancer agents. chemimpex.com |

Building Blocks for Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry, forming the basis of many herbicides, fungicides, and insecticides. jubilantingrevia.com The functional handles on this compound allow for its incorporation into these complex structures.

The derivative, 2-hydroxy-5-bromopyridine, is explicitly cited as an important pesticide and pharmaceutical intermediate. guidechem.com Similarly, 5-bromopyridine-2-carboxylic acid is used in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.com These compounds serve as crucial building blocks, with the pyridine ring being a common toxophore or a key structural element for biological activity in crop protection chemicals. chemimpex.comjubilantingrevia.com The synthesis of these agrochemicals often relies on substitution or coupling reactions at the bromine-bearing carbon.

Table 3: Use of this compound Derivatives in Agrochemicals

| Agrochemical Type | Role of Bromopyridine Derivative | Example Intermediate |

|---|---|---|

| Pesticides | Key intermediate in synthesis. guidechem.com | 2-Hydroxy-5-bromopyridine. guidechem.com |

Monomers and Intermediates in Materials Science

The unique electronic and coordination properties of pyridine-containing molecules make them attractive for applications in materials science, particularly in organic electronics and catalysis.

Substituted bipyridines are versatile building blocks for functional materials used in organic light-emitting diodes (OLEDs) and photovoltaics. nih.gov These bipyridine units are often synthesized by the coupling of monopyridine precursors. For instance, 5,5'-dibromo-2,2'-bipyridine, a valuable intermediate for such materials, can be synthesized from brominated pyridines. nih.gov

Heterocyclic compounds based on pyridine derivatives are used to form the organic layers of OLEDs. google.com The synthesis of complex heterocyclic compounds for these devices can involve using precursors like 2-bromopyridine to build larger, conjugated systems. google.com The electronic properties of the final material can be fine-tuned by the substituents on the pyridine ring, making precursors like this compound potentially useful for creating tailored materials.

Table 4: Application of Pyridine Derivatives in Organic Electronic Materials

| Material Type | Specific Application | Role of Pyridine-Derived Structure |

|---|---|---|

| 5,5'-Disubstituted-2,2'-bipyridine | Photovoltaics, Organic Light-Emitting Diodes (OLEDs). nih.gov | Core structural motif with tunable coordination and electronic properties. nih.gov |

Pyridine-containing ligands are widely used in transition-metal catalysis due to their ability to coordinate with metal centers and influence the catalytic activity and selectivity. This compound is a precursor for such ligands.

The synthesis of pyridine and 2,2'-bipyridine (B1663995) derivatives is crucial for developing new catalysts. researchgate.net Palladium(II) acetate (B1210297), often used with phosphine (B1218219) ligands, is a common catalyst system for cross-coupling reactions involving substrates like 2-bromopyridine. rsc.org Furthermore, pyridine-oxazoline (PYOX) ligands, synthesized from 2-bromopyridine and chiral amino alcohols, are effective in palladium-catalyzed asymmetric reactions, such as allylic alkylation. thieme-connect.comthieme-connect.com The 2-bromo substituent is essential for the initial step of the ligand synthesis. thieme-connect.com The 5-acetoxy group offers a site for further modification, allowing for the creation of a diverse library of ligands with varied electronic and steric properties.

Table 5: this compound in the Synthesis of Catalysis Ligands

| Ligand Class | Type of Catalysis | Key Synthetic Step Involving the Bromopyridine |

|---|---|---|

| Phosphine Ligands | Palladium-catalyzed cross-coupling. rsc.org | Substrate for developing and understanding catalyst systems. rsc.org |

| Pyridine-Oxazoline (PYOX) | Asymmetric palladium-catalyzed allylic alkylation. thieme-connect.comthieme-connect.com | SNAr alkylation reaction of 2-bromopyridine with alkyl nitriles. thieme-connect.com |

Future Research Directions and Perspectives

Unexplored Reactivity Modes and Selective Transformations

The dual functionality of 5-Acetoxy-2-bromopyridine presents a rich landscape for investigating unexplored reactivity and selective chemical transformations. The electron-withdrawing nature of the pyridine (B92270) nitrogen, combined with the bromo and acetoxy substituents, allows for a variety of reaction pathways.

Future work could focus on the selective activation of either the C-Br bond or the acetoxy group. The 2-bromo position is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. mdpi.com However, achieving high selectivity in polyfunctionalized pyridines remains a challenge. Research into controlling the regioselectivity of cross-coupling reactions on substrates with multiple reactive sites, analogous to studies on dihalogenated pyridines, would be highly valuable. whiterose.ac.uk For instance, developing conditions that selectively target the C2-Br bond while leaving the C5-acetoxy group intact, or vice-versa, would significantly enhance the synthetic utility of this compound.

Furthermore, the acetoxy group can serve as a masked hydroxyl group. Investigations into selective deacetylation under mild conditions would provide access to 2-bromo-5-hydroxypyridine (B120221), a precursor for compounds with interesting biological activities. frontiersin.org Conversely, the acetoxy group itself can direct C-H activation at the adjacent C4 or C6 positions, a strategy that has been successfully employed with other directing groups on aromatic rings. nih.gov Exploring this potential for directed functionalization could open new avenues for creating highly substituted pyridine derivatives.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The advancement of novel catalytic systems is crucial for maximizing the synthetic potential of this compound. While palladium- and ruthenium-based catalysts are commonly used for transformations of bromopyridines, there is considerable room for improvement in terms of efficiency, selectivity, and substrate scope. researchgate.netnih.gov

Future research should target the development of catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide higher yields. For cross-coupling reactions at the C2 position, designing ligands that can precisely control the electronic and steric environment of the metal center is key to enhancing selectivity, particularly in preventing side reactions or catalyst deactivation. whiterose.ac.uk For example, systems that have shown success in the selective coupling of other dihalogenated heteroarenes could be adapted and optimized. whiterose.ac.uk

Moreover, developing catalytic systems for the direct functionalization of the C-H bonds of the pyridine ring, guided by the existing substituents, is a promising frontier. Ruthenium catalysts, for instance, have been used for the C-H activation and annulation of 2-pyridones, which are structurally related to the hydrolyzed form of this compound. nih.govresearchgate.net Similar strategies could be explored for this compound to build complex heterocyclic systems in a single step. The development of bifunctional catalysts that can facilitate sequential or domino reactions, such as a one-pot deacetylation followed by a cross-coupling, would represent a significant step towards more efficient and sustainable chemical synthesis.

Application in Complex Natural Product and Drug Discovery Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. frontiersin.orgnih.gov this compound is a versatile building block for accessing novel and complex molecules with potential biological activity.

In drug discovery, this compound can be used to generate libraries of substituted pyridines for high-throughput screening. trajanscimed.com The 2-bromo position allows for the introduction of various aryl, alkyl, or amino groups via cross-coupling reactions, while the acetoxy group provides a handle for further modification or for mimicking a hydroxyl group, which can act as a hydrogen bond donor or acceptor in biological systems. frontiersin.org For example, substituted 2-pyridones, accessible from this precursor, are known to exhibit a wide range of therapeutic activities. frontiersin.orgresearchgate.net The synthesis of triazolopyridine derivatives, which have shown promise as dual JAK/HDAC inhibitors, often starts from substituted 2-aminopyridines that can be prepared from 2-bromopyridines. nih.gov

In the realm of natural product synthesis, C-H functionalization and cross-coupling reactions are powerful tools for constructing complex molecular architectures. rsc.org The strategic use of building blocks like this compound can significantly shorten synthetic routes. rsc.org Its structure is suitable for incorporation into marine alkaloids or other complex heterocyclic natural products where a functionalized pyridine core is required. mdpi.com Future work could involve its use as a key intermediate in the total synthesis of such molecules, demonstrating the practical utility of the developed synthetic methodologies.

Integration with Automation and High-Throughput Experimentation

To accelerate the exploration of the chemical space around the this compound core, integration with automation and high-throughput experimentation (HTE) is essential. drugtargetreview.com These technologies enable the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and bases, to identify optimal conditions for a desired transformation. trajanscimed.com

HTE can be particularly valuable for optimizing challenging cross-coupling reactions or for discovering novel reactivity. drugtargetreview.com By using automated synthesis platforms, hundreds of reactions can be set up and analyzed in parallel, dramatically reducing the time required for methods development. chimia.chresearchgate.net For instance, the synthesis of analogue libraries from this compound for structure-activity relationship (SAR) studies in drug discovery can be significantly streamlined. trajanscimed.comnih.gov This approach allows medicinal chemists to quickly explore how different substituents at the 2-position affect biological activity. nih.gov

Future perspectives include the development of fully automated workflows that encompass reaction design, execution, analysis, and data interpretation. drugtargetreview.com Such systems could employ machine learning algorithms to learn from experimental data and predict the outcomes of future experiments, further accelerating the discovery of new reactions and bioactive molecules based on the this compound scaffold.

Computational-Guided Reaction Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound, guiding the rational design of experiments. Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, determine the energies of transition states, and explain the origins of selectivity. mdpi.comresearchgate.net

For this compound, computational studies could be employed to:

Predict Site Selectivity: Calculate the relative activation barriers for reactions at the C-Br bond versus other positions on the ring to predict the most likely site of reaction under different catalytic conditions.

Design Novel Catalysts: Model the interaction between the substrate and various metal-ligand complexes to design catalysts with enhanced activity and selectivity for specific transformations.

Understand Reaction Mechanisms: Elucidate the detailed steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, to identify rate-limiting steps and potential side reactions. This understanding can help in rationally optimizing reaction conditions. whiterose.ac.uk

Explore Unexplored Reactivity: Computationally screen for the feasibility of novel, yet-to-be-discovered transformations, such as pericyclic reactions or unique C-H activation pathways, thereby guiding experimental efforts towards the most promising avenues. nih.gov

By integrating computational modeling with experimental work, researchers can adopt a more targeted and efficient approach to exploring the chemistry of this compound, reducing the amount of trial-and-error experimentation and accelerating the pace of discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.